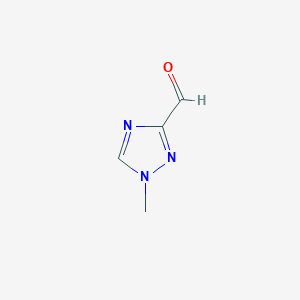
1-methyl-1H-1,2,4-triazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-methyl-1H-1,2,4-triazole-3-carbaldehyde” is a chemical compound with the CAS Number: 126748-87-6 and a molecular weight of 111.1 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H5N3O/c1-7-3-5-4 (2-8)6-7/h2-3H,1H3 . This indicates that the compound has a molecular formula of C4H5N3O .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
1-methyl-1H-1,2,4-triazole-3-carbaldehyde derivatives have shown potential as antimicrobial agents. For instance, a study synthesized a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Solid State and Solution Behavior
A series of N-unsubstituted 1,2,4-triazole-3-carbaldehydes was studied for their behavior in solid state and solution. This research revealed that these compounds, especially those with 5-aryl substituents, can dimerize in the solid state to form carbonyl-free hemiaminals (Browne, 1971).
Synthesis of Novel Derivatives
Novel derivatives of this compound have been synthesized for various studies. One example is the synthesis of (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives, characterized by NMR and mass spectrometry, and tested for antimicrobial activity (Swamy et al., 2019).
Molecular and Spectroscopic Analysis
The molecular and spectroscopic properties of certain heterocyclic compounds derived from this compound have been extensively analyzed. This includes electronic properties, nonlinear optical properties, and molecular electrostatic potentials (Beytur & Avinca, 2021).
Crystal Structures
The crystal structures of derivatives of this compound, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, have been reported, which exhibit α-glycosidase inhibition activity. These structures provide insights into the molecular interactions and stability of these compounds (Gonzaga et al., 2016).
Tuberculosis Inhibitory Activity
N-substituted-phenyl-1,2,3-triazole derivatives of this compound have shown inhibitory activity against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents for tuberculosis (Costa et al., 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
Triazole compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the nitrogen atoms in the triazole moiety can actively contribute to binding to the active site of enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde. For instance, the compound is stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Analyse Biochimique
Biochemical Properties
1-methyl-1H-1,2,4-triazole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby altering their activity . This modulation can lead to changes in gene expression and metabolic flux, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmospheric conditions at temperatures between 2-8°C . Prolonged exposure to light or air can lead to its degradation, potentially altering its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution can influence its biochemical activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules, thereby modulating its biochemical effects.
Propriétés
IUPAC Name |
1-methyl-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-7-3-5-4(2-8)6-7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBSACQGJDXXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126748-87-6 |
Source


|
| Record name | 1-methyl-1H-1,2,4-triazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


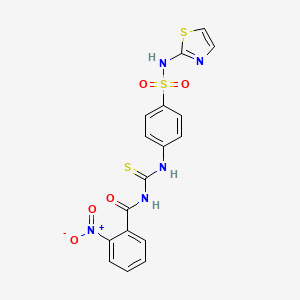
![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2632659.png)
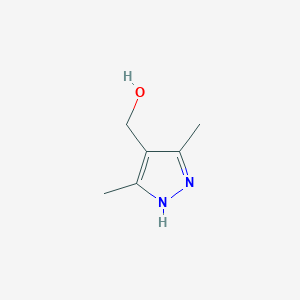
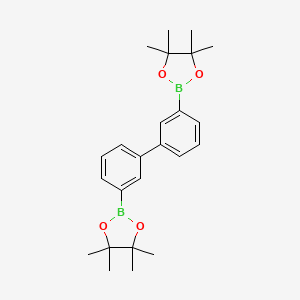
![6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane](/img/structure/B2632664.png)
![Ethyl 3-{2-[(2-furylmethyl)amino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2632665.png)

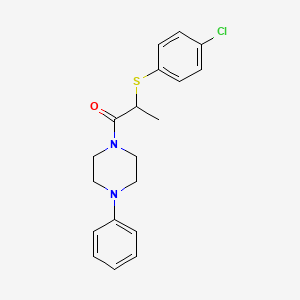
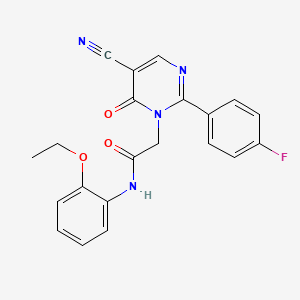
![N-[(3Z)-9-methyl-1-oxo-3-decen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline(11-->2)-lactam](/img/structure/B2632675.png)

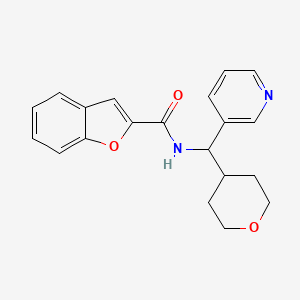
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2632678.png)